molecular formula C16H32OSn B2514539 2-Ethoxyethynyltributylstannane tech grade CAS No. 137344-20-8

2-Ethoxyethynyltributylstannane tech grade

Cat. No.: B2514539
CAS No.: 137344-20-8
M. Wt: 359.141
InChI Key: XKMGGFHZNSRQFT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Ethoxyethynyltributylstannane tech grade involves the reaction of tributylstannylacetylene with ethyl iodide under specific conditions . The reaction is typically carried out in the presence of a base such as potassium carbonate, which facilitates the substitution reaction. The product is then purified through distillation or chromatography to achieve the desired purity level.

Chemical Reactions Analysis

2-Ethoxyethynyltributylstannane tech grade undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the ethoxyethynyl group is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form various organotin oxides.

    Reduction Reactions: It can be reduced to form simpler organotin compounds.

Common reagents used in these reactions include bases like potassium carbonate for substitution reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Ethoxyethynyltributylstannane tech grade has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound is used in the study of organotin compounds’ biological activity and their potential use as biocides.

    Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxyethynyltributylstannane tech grade involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. The ethoxyethynyl group can participate in various bonding interactions, facilitating the formation of new chemical bonds. The organotin moiety can interact with biological molecules, potentially disrupting cellular processes .

Comparison with Similar Compounds

2-Ethoxyethynyltributylstannane tech grade can be compared with other organotin compounds such as:

    Tributyltin chloride: Used as a biocide and in organic synthesis.

    Tributyltin hydride: Commonly used in radical reactions and reductions.

    Tributyltin acetate: Used in the synthesis of various organotin compounds.

Properties

IUPAC Name

tributyl(2-ethoxyethynyl)stannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5O.3C4H9.Sn/c1-3-5-4-2;3*1-3-4-2;/h3H2,1H3;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMGGFHZNSRQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C#COCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32OSn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Name
CCCC[Sn](Cl)(CCCC)CCCC
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Synthesis routes and methods II

Procedure details

A solution of n-butyllithium (18.7 mL-1.6 M in hexanes, 30.0 mmole) was added to anhydrous ethyl ether (20 mL) and the resulting mixture was then cooled to −30 to −40 ° C. A solution of ethoxy acetylene (5.00 g-40% in hexanes, 28.5 mmole) in ethyl ether (10 mL) was then added dropwise over 10 minutes. The resulting suspension was allowed to warm to room temperature, tributyltin chloride (9.29 g, 28.5 mmole) was added dropwise over 10 minutes and the mixture was stirred for 2 hrs. The mixture was filtered through a celite pad, washed with ethyl ether and concentrated in vacuo to give an assumed quantitative yield of the crude product as a red oil: 1H NMR (dmso-d6/300 MHz) 4.04 (q, 2H, J=7.05 Hz), 1.54-1.44 (m, 6H), 1.34-1.21 (m, 12H), 0.96-0.78 (m, 15H).
Quantity
30 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
28.5 mmol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
tributyltin chloride
Quantity
9.29 g
Type
reactant
Reaction Step Three

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